N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

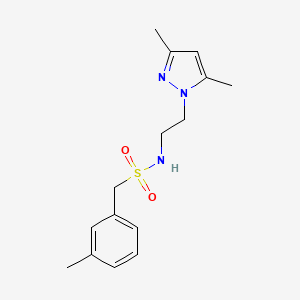

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a meta-methylphenyl (m-tolyl) group. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target affinity.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-12-5-4-6-15(9-12)11-21(19,20)16-7-8-18-14(3)10-13(2)17-18/h4-6,9-10,16H,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOYBIFZSYUQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide (CAS 957499-83-1)

Molecular Formula : C₁₈H₂₂N₆O₂S

Molar Mass : 386.47 g/mol

Key Structural Differences :

- Core Heterocycle: Replaces the ethyl-pyrazolyl chain with a pyridazinylamino group (a six-membered ring with two adjacent nitrogen atoms).

- Aryl Group : Substituted with phenyl instead of m-tolyl.

Implications :

- Solubility : The pyridazine ring may enhance polarity due to additional nitrogen atoms, improving aqueous solubility compared to the target compound’s pyrazole-ethyl linkage.

- Metabolic Stability : The absence of a methyl group on the aryl ring (phenyl vs. m-tolyl) might reduce steric hindrance, increasing susceptibility to oxidative metabolism.

(S)-N-(1-(3-(1-methyl-3-(methylsulfonyl)-[1,1'-biphenyl]-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(cyclopropa[...]pyrazol-1-yl)acetamide

- Biphenyl System : Introduces a bulky, planar aromatic system.

- Fluorinated Groups : 3,5-Difluorophenyl and difluoromethyl substituents.

- Complex Cyclopropa-Pyrazole Core : A bicyclic structure with fused cyclopropane and pyrazole rings.

Implications :

- Target Affinity : The biphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, offering higher binding affinity than the m-tolyl group in the target compound.

- Synthetic Complexity : The intricate structure likely requires multi-step synthesis, contrasting with the simpler ethyl-pyrazolyl linkage of the target compound.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Pyrazole-containing sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s m-tolyl group may confer selectivity for enzymes with hydrophobic active sites, while CAS 957499-83-1’s pyridazine could target polar binding pockets .

- Synthetic Accessibility : The target compound’s simpler structure suggests easier synthesis compared to the biphenyl-fluorinated analog, which requires advanced coupling strategies (e.g., Suzuki-Miyaura for biphenyl systems) .

- Toxicity : Fluorinated analogs often exhibit reduced toxicity due to enhanced stability, but their higher logP may increase off-target binding risks.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. A general approach includes:

- Step 1 : Coupling of 3,5-dimethylpyrazole with an ethylenediamine derivative via nucleophilic substitution.

- Step 2 : Sulfonylation of the intermediate using m-tolylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .

- Step 3 : Purification via column chromatography or recrystallization. Reaction progress is monitored using TLC, and intermediates are validated via NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry of the pyrazole and sulfonamide groups.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For assessing purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

- Substituent Variation : Synthesize analogs with modifications to the pyrazole (e.g., halogenation), sulfonamide linker length, or m-tolyl group (e.g., electron-withdrawing substituents) .

- Biological Assays : Use high-throughput screening against enzymes (e.g., cyclooxygenases) or receptors to quantify IC₅₀ values. Compare activity trends with computational docking studies to map binding interactions .

Q. What experimental strategies address contradictory bioactivity data across studies?

- Reproducibility Checks : Ensure consistent synthetic protocols (e.g., reaction time, solvent purity) and biological assay conditions (e.g., cell lines, incubation time).

- Purity Validation : Re-analyze compounds via HPLC and NMR to rule out impurities affecting activity .

- Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational modeling enhance understanding of this compound’s pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to predict bioavailability.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or stability .

Q. What crystallographic approaches are suitable for resolving its 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane).

- Refinement Software : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional strain .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of twinning or disorder .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.